molecular formula C12H19NO B12973180 (R)-3-(1-Aminopentyl)-4-methylphenol

(R)-3-(1-Aminopentyl)-4-methylphenol

Cat. No.: B12973180
M. Wt: 193.28 g/mol
InChI Key: SODOUCVUMZPMTO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(1-Aminopentyl)-4-methylphenol ( 1270175-91-1) is a chiral phenolic compound supplied with a purity of 95% and requires storage at 2-8°C . With a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol, this chemical serves as a specialized building block in medicinal chemistry and pharmaceutical research . The (R)-enantiomer's defined stereochemistry is critical for investigating stereospecific interactions in biological systems, making it a valuable intermediate for the synthesis of potential pharmacologically active molecules . The global market for such chemical intermediates is experiencing steady growth, driven by demand from the pharmaceutical and chemical industries for the development of novel compounds . As a key feature, the compound contains both a phenol group, a structure found in compounds with various applications from chemical synthesis to disinfectants , and a chiral amine, a functional group prevalent in many active pharmaceutical ingredients (APIs). This combination makes it a versatile precursor for exploring new chemical entities. This compound is intended For Research Use Only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[(1R)-1-aminopentyl]-4-methylphenol

InChI

InChI=1S/C12H19NO/c1-3-4-5-12(13)11-8-10(14)7-6-9(11)2/h6-8,12,14H,3-5,13H2,1-2H3/t12-/m1/s1

InChI Key

SODOUCVUMZPMTO-GFCCVEGCSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=CC(=C1)O)C)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminopentyl)-4-methylphenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Amination: Introduction of the aminopentyl chain is achieved through nucleophilic substitution reactions.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of ®-3-(1-Aminopentyl)-4-methylphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

    Purification: Employing advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminopentyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: Reduction of the aminopentyl chain can lead to the formation of secondary amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Production of secondary and tertiary amines.

    Substitution: Generation of various substituted phenol derivatives.

Scientific Research Applications

®-3-(1-Aminopentyl)-4-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which ®-3-(1-Aminopentyl)-4-methylphenol exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several phenolic derivatives, including:

  • 4-Methylphenol (p-Cresol): Lacks the aminopentyl side chain but retains the 4-methylphenol core.
  • 2-Methylphenol (o-Cresol): Methyl substitution at the second position, resulting in distinct electronic and steric properties.
  • 2-Chlorophenol and 2,4-Dichlorophenol: Halogenated derivatives with enhanced electronegativity.
  • 2-Methoxyphenol (Guaiacol): Methoxy group at the second position, altering solubility and reactivity.

Data Table: Key Properties and Sources of Comparable Phenolic Compounds

Compound Substituents Biological Activity Source References
(R)-3-(1-Aminopentyl)-4-methylphenol 4-methyl, 3-(1-aminopentyl) Bactericidal, phytotoxic Lignin degradation byproducts
4-Methylphenol 4-methyl Pyrolysis marker, low bioactivity Protein pyrolysis
2-Chlorophenol 2-chloro Environmental toxin Industrial waste
2-Methoxyphenol 2-methoxy Antioxidant, weak antimicrobial Lignin pyrolysis
2-Methylphenol 2-methyl Limited reported activity Detoxified SBL

Research Findings and Mechanistic Insights

  • Role of the Aminopentyl Chain: The extended alkylamine side chain in this compound enhances lipophilicity, enabling deeper penetration into biological membranes compared to unsubstituted phenols .
  • Chirality and Bioactivity : The (R)-enantiomer’s configuration may optimize interactions with microbial enzymes or plant receptors, though comparative studies with the (S)-form are lacking.
  • Environmental Impact: Unlike halogenated phenols, this compound is biodegradable in lignin-rich systems, reducing ecological persistence .

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